Introduction: The Strategic Importance of Ethyl 3-bromo-2-chlorobenzoate
Introduction: The Strategic Importance of Ethyl 3-bromo-2-chlorobenzoate
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-bromo-2-chlorobenzoate
Ethyl 3-bromo-2-chlorobenzoate is a halogenated aromatic ester that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is anchored in the distinct electronic environment of the benzene ring, which is substituted with three key functional groups: an activating ethyl ester and two deactivating, ortho- and meta-positioned halogens (chlorine and bromine). This specific arrangement provides a platform for regioselective transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties of this compound is paramount for leveraging its synthetic potential to construct novel pharmaceutical agents, agrochemicals, and specialty polymers.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven insights.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic characteristics is the foundation of its effective application in research and development. These properties dictate the conditions required for its storage, handling, and reaction, as well as the analytical methods for its identification and quality control.
Core Chemical and Physical Properties
The fundamental properties of Ethyl 3-bromo-2-chlorobenzoate and its parent carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 1261791-50-7 | [3] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | Off-white to light yellow solid/liquid | [4][5] |
| Parent Acid M.P. | 168-169 °C (for 3-bromo-2-chlorobenzoic acid) | [5] |
| Parent Acid Boiling Point | 336.3±27.0 °C (Predicted, for 3-bromo-2-chlorobenzoic acid) | [5] |
| Parent Acid Density | 1.809±0.06 g/cm³ (Predicted, for 3-bromo-2-chlorobenzoic acid) | [5] |
| Solubility | Readily soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following data describe the expected spectral characteristics for Ethyl 3-bromo-2-chlorobenzoate, which are essential for reaction monitoring and final product characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A characteristic triplet signal for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), arising from spin-spin coupling.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region of the spectrum, with their chemical shifts influenced by the anisotropic and electronic effects of the bromo, chloro, and ester substituents.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl group.
-
Aromatic Carbons: Six distinct signals corresponding to the six carbons of the benzene ring. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly shifted.
-
Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-O Stretches: Absorption bands corresponding to the stretching vibrations of the C-O single bonds of the ester.
-
Aromatic C=C and C-H Stretches: Multiple bands in the aromatic region.
-
C-Cl and C-Br Stretches: Absorptions in the fingerprint region, confirming the presence of the halogen substituents.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a distinctive molecular ion (M⁺) peak cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, M+4, and M+6 isotopic pattern, providing definitive evidence of the elemental composition.
-
Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of Ethyl 3-bromo-2-chlorobenzoate is defined by its preparation method and the reactivity of its functional groups. The interplay between the ester and the di-halogenated aromatic ring allows for a diverse range of chemical transformations.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and common method for preparing Ethyl 3-bromo-2-chlorobenzoate is the Fischer-Speier esterification of its parent acid, 3-bromo-2-chlorobenzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.
-
Excess Ethanol: Using ethanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Detailed Experimental Protocol: Synthesis of Ethyl 3-bromo-2-chlorobenzoate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-chlorobenzoic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add an excess of absolute ethanol (serving as both reactant and solvent) followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl 3-bromo-2-chlorobenzoate.
Caption: Fischer-Speier Esterification Workflow.
Core Reactivity and Synthetic Applications
The reactivity of Ethyl 3-bromo-2-chlorobenzoate is dominated by two key domains: the ester functional group and the di-halogenated aromatic ring.
-
Ester Group Transformations: The ethyl ester moiety can undergo standard transformations such as:
-
Hydrolysis (Saponification): Reaction with a base (e.g., NaOH) followed by acidification to revert to the parent 3-bromo-2-chlorobenzoic acid.
-
Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding (3-bromo-2-chlorophenyl)methanol.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to form a new ester.
-
-
Aromatic Ring Cross-Coupling Reactions: The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms in transition-metal-catalyzed cross-coupling reactions.
-
Expertise & Causality: The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond far more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)). This inherent reactivity difference allows for selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for a subsequent, often more forcing, coupling reaction. This stepwise, regioselective approach is a cornerstone of modern synthetic strategy.
-
Key Reactions: It is an excellent substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.[6] This capability is crucial for building the complex scaffolds of many pharmaceutical compounds.
-
Caption: Key Reactivity Pathways of the Substrate.
Safety, Handling, and Storage
Proper handling of Ethyl 3-bromo-2-chlorobenzoate is essential to ensure laboratory safety. The safety profile is informed by data from its parent acid and structurally related compounds.
-
Hazard Identification:
-
The parent acid, 3-bromo-2-chlorobenzoic acid, is classified as harmful if swallowed.[7]
-
Structurally similar compounds, like methyl 3-bromo-2-chlorobenzoate and ethyl 5-bromo-2-chlorobenzoate, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Based on this data, Ethyl 3-bromo-2-chlorobenzoate should be handled as a hazardous substance.
-
-
Precautionary Measures (Self-Validating Protocol):
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The parent acid is noted to be sensitive to light and should be stored in the dark.[1]
-
Conclusion
Ethyl 3-bromo-2-chlorobenzoate is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is derived from the predictable and differential reactivity of its functional groups. The ester handle allows for straightforward modifications, while the ortho-chloro and meta-bromo substituents provide two distinct levers for advanced cross-coupling strategies. For the medicinal chemist and materials scientist, a thorough grasp of these properties—from its spectroscopic signature to the nuanced mechanics of its reactivity—is essential for designing efficient, innovative, and successful synthetic routes to the next generation of high-value molecules.
References
-
ChemBK. 3-bromo-2-chlorobenzoic acid. [Link]
- Google Patents.CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
PubChem. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488. [Link]
-
PubChem. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124. [Link]
-
PubChem. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749. [Link]
- Google Patents.CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
-
American Chemical Society. Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. [Link]
-
PubChem. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 1261791-50-7|Ethyl 3-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]
- 4. ethyl 3-bromo-5-chlorobenzoate | 1095274-55-7 [m.chemicalbook.com]
- 5. 3-BROMO-2-CHLOROBENZOIC ACID CAS#: 56961-27-4 [m.chemicalbook.com]
- 6. ETHYL 3-BROMOBENZOATE | 24398-88-7 [chemicalbook.com]
- 7. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]
